An In-depth Technical Guide to Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
An In-depth Technical Guide to Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged structure in the design of therapeutic agents. This guide focuses on a specific, yet promising, derivative: Ethyl 1-isopropyl-1H-imidazole-4-carboxylate. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized, in-depth technical resource that explains the causality behind experimental choices and provides a self-validating framework for its application in research and development.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is to thoroughly characterize its structure and physical properties. These parameters govern its reactivity, solubility, and ultimately, its suitability for various applications.
Chemical Structure:
The structure of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate, identified by the CAS number 172875-49-9 , is characterized by a central imidazole ring. The nitrogen at position 1 is substituted with an isopropyl group, and the carbon at position 4 bears an ethyl carboxylate group.
Diagram 1: Chemical Structure of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
Caption: 2D structure of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate.
Physicochemical Properties:
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C9H14N2O2 | - |
| Molecular Weight | 182.22 g/mol | - |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid. | Based on similar imidazole esters. |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| Density | Not available. | - |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water is anticipated. | Based on the solubility of similar imidazole carboxylates.[2] |
Synthesis and Purification
The synthesis of N-substituted imidazoles is a well-established area of organic chemistry, with several reliable methods available.[3] The choice of a specific route often depends on the availability of starting materials, desired scale, and regioselectivity.
Proposed Synthesis Protocol:
A common and effective method for the N-alkylation of imidazoles is the reaction of the parent imidazole with an alkyl halide in the presence of a base.[4] This protocol is adapted from general procedures for the synthesis of N-alkyl imidazoles.
Diagram 2: Proposed Synthesis Workflow
Caption: A typical workflow for the synthesis of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate.
Step-by-Step Methodology:
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Reaction Setup: To a solution of ethyl imidazole-4-carboxylate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.2 equivalents).
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Alkylation: While stirring the mixture, add isopropyl bromide (1.1 equivalents) dropwise at room temperature.
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Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentration: Remove the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Ethyl 1-isopropyl-1H-imidazole-4-carboxylate.
Causality Behind Experimental Choices:
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Solvent: DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows for heating to accelerate the reaction rate.[4]
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Base: Potassium carbonate is a mild and inexpensive base, effective in deprotonating the imidazole nitrogen to facilitate nucleophilic attack on the alkyl halide.[4]
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Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and byproducts.
Spectroscopic Analysis
Spectroscopic data is essential for the unambiguous identification and characterization of a synthesized compound. While specific experimental spectra for Ethyl 1-isopropyl-1H-imidazole-4-carboxylate are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
1H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show distinct signals for the protons of the imidazole ring, the ethyl ester, and the isopropyl group.
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Imidazole Protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the C2 and C5 positions of the imidazole ring.
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Isopropyl Group: A septet for the CH proton (δ 4.5-5.0 ppm) and a doublet for the two CH3 groups (δ 1.4-1.6 ppm).
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Ethyl Ester Group: A quartet for the OCH2 protons (δ 4.2-4.4 ppm) and a triplet for the CH3 protons (δ 1.2-1.4 ppm).
13C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
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Imidazole Ring Carbons: Signals for the three imidazole ring carbons are expected in the range of δ 115-145 ppm.
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Ester Carbonyl: A signal for the carbonyl carbon of the ester group is anticipated around δ 160-165 ppm.
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Isopropyl and Ethyl Carbons: Signals for the carbons of the isopropyl and ethyl groups will appear in the upfield region of the spectrum.
Mass Spectrometry (Predicted):
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]+ or [M+H]+ would be at m/z 182 or 183, respectively. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the isopropyl group.
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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C=O Stretch (Ester): A strong absorption band around 1700-1725 cm-1.
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C-N and C=N Stretches (Imidazole): Absorptions in the 1400-1600 cm-1 region.
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C-H Stretches (Alkyl groups): Absorptions in the 2850-3000 cm-1 region.
Applications in Research and Drug Development
The imidazole nucleus is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][5]
Potential Therapeutic Applications:
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Anticancer Activity: Several studies have reported the antiproliferative potential of N-substituted imidazole derivatives. For instance, a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates demonstrated significant inhibitory effects on the growth of various human cancer cell lines.[1] The N-alkyl substitution plays a crucial role in the observed activity, suggesting that Ethyl 1-isopropyl-1H-imidazole-4-carboxylate could be a valuable building block for the synthesis of novel anticancer agents.
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Antimicrobial Activity: The imidazole ring is a key component of many antifungal and antibacterial drugs. N-substituted imidazole derivatives have been synthesized and evaluated for their antimicrobial properties.[5] The lipophilicity introduced by the N-alkyl substituent can enhance the penetration of the compound through microbial cell membranes, a key factor for antimicrobial efficacy.
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Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as ligands for metal ions in the active sites of enzymes, leading to their inhibition. This property has been exploited in the design of various enzyme inhibitors.
Role as a Synthetic Intermediate:
Beyond its potential direct biological activity, Ethyl 1-isopropyl-1H-imidazole-4-carboxylate is a valuable intermediate in organic synthesis. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for further molecular elaboration.[6] This allows for the construction of more complex molecules with tailored properties for drug discovery programs.
Diagram 3: Potential Application Pathways
Caption: Potential research and development pathways for Ethyl 1-isopropyl-1H-imidazole-4-carboxylate.
Safety and Handling
Conclusion and Future Outlook
Ethyl 1-isopropyl-1H-imidazole-4-carboxylate represents a promising, yet underexplored, chemical entity. Its structural features suggest a high potential for applications in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. The synthetic accessibility of this compound further enhances its appeal as a versatile building block for the creation of diverse chemical libraries.
Future research should focus on the experimental determination of its physicochemical and spectroscopic properties to provide a complete and validated dataset. Furthermore, comprehensive biological screening of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
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Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Research Journal of Pharmacy and Technology. [Link]
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Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. [Link]
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Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]
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Synthesis of N-substituted imidazole derivatives Figure shows the... ResearchGate. [Link]
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1H-Imidazol-3-ium-4-carboxylate. PubMed Central (PMC). [Link]
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One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PubMed Central (PMC). [Link]
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Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent. TSI Journals. [Link]
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Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies. PubMed. [Link]
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One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. ResearchGate. [Link]
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Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PubMed Central (PMC). [Link]
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Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
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Ethyl imidazole-4-carboxylate. Chemsrc. [Link]

